Cas no 40987-51-7 ((4-Benzyl-6-methylmorpholin-2-yl)methanol)

(4-Benzyl-6-methylmorpholin-2-yl)methanol is a morpholine derivative featuring a benzyl and methyl substitution pattern, along with a hydroxymethyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in pharmaceutical and agrochemical applications. The presence of both aromatic and aliphatic substituents enhances its reactivity, enabling selective modifications for targeted synthesis. The hydroxymethyl group offers a handle for further functionalization, making it useful in the development of bioactive molecules. Its structural framework may contribute to improved solubility and stability in formulation processes. Careful handling is recommended due to its reactive nature.
(4-Benzyl-6-methylmorpholin-2-yl)methanol structure
40987-51-7 structure
Product Name:(4-Benzyl-6-methylmorpholin-2-yl)methanol
CAS No:40987-51-7
MF:C13H19NO2
MW:221.29546380043
CID:835830
PubChem ID:72206866
Update Time:2025-08-04

(4-Benzyl-6-methylmorpholin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Benzyl-6-methylmorpholin-2-yl)methanol
    • ((2R,6R)-4-BENZYL-6-METHYLMORPHOLIN-2-YL)METHANOL
    • ((2S,6S)-4-benzyl-6-MethylMorpholin-2-yl)Methanol
    • (1S,2S)-2-((R)-1-phenylethylaMino)cyclohexanol
    • [(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol
    • G48226
    • AKOS022177700
    • BCP13909
    • 40987-51-7
    • EN300-157778
    • WXC77367
    • Inchi: 1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
    • InChI Key: VGPHTTKTZQGSHW-UHFFFAOYSA-N
    • SMILES: O1C(C)CN(CC2C=CC=CC=2)CC1CO

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.7Ų

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Additional information on (4-Benzyl-6-methylmorpholin-2-yl)methanol

(4-Benzyl-6-methylmorpholin-2-yl)methanol: A Comprehensive Overview

The compound with CAS No. 40987-51-7, commonly referred to as (4-Benzyl-6-methylmorpholin-2-yl)methanol, is a highly specialized organic molecule that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which includes a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 6-position, along with a methanol substituent at the 2-position. Its structure not only imparts distinctive chemical properties but also renders it versatile for applications across multiple fields.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and microwave-assisted synthesis. These techniques have significantly enhanced the efficiency and scalability of producing (4-Benzyl-6-methylmorpholin-2-yl)methanol, making it more accessible for both research and commercial purposes.

One of the most notable applications of this compound lies in its role as an intermediate in drug discovery and development. The morpholine ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its compatibility with various functional groups. The substitution pattern of this compound further enhances its potential as a building block for designing bioactive molecules targeting diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

In addition to its pharmacological applications, (4-Benzyl-6-methylmorpholin-2-yl)methanol has demonstrated promising properties in materials science. Researchers have explored its use as a precursor for advanced polymers and coatings, where its unique reactivity and structural flexibility contribute to the development of high-performance materials with tailored properties.

The environmental impact of this compound has also been a subject of recent studies. Scientists have investigated its biodegradation pathways under various conditions, aiming to ensure that its production and application align with sustainability goals. These studies have provided valuable insights into optimizing waste management practices and minimizing ecological footprints associated with its use.

From a toxicological perspective, comprehensive safety assessments have been conducted to evaluate the potential risks associated with exposure to this compound. These assessments have informed the establishment of safety guidelines for handling and storage, ensuring that workers and the environment are protected from potential hazards.

In conclusion, (4-Benzyl-6-methylmorpholin-2-yl)methanol stands as a testament to the ingenuity of modern chemistry, offering multifaceted applications across diverse industries. As research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly pivotal role in advancing scientific innovation and addressing global challenges.

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